molecular formula C24H22F4N4O3S B10881280 1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B10881280
M. Wt: 522.5 g/mol
InChI Key: NVVFYXZOZIFYAE-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The unique structure of this compound allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the quinolone core: This step involves the cyclization of an appropriate aniline derivative with ethyl acetoacetate in the presence of a fluorinating agent to introduce the fluoro group at the 6-position.

    Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using a chloroquinolone intermediate.

    Attachment of the trifluoromethylphenyl group: This step involves the reaction of the piperazine derivative with 3-(trifluoromethyl)phenyl isothiocyanate to form the carbamothioyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various quinolone derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups to alcohols.

    Substitution: The fluoro and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

    Oxidation products: Hydroxyquinolones.

    Reduction products: Alcohol derivatives of the quinolone.

    Substitution products: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying the reactivity of fluoroquinolones.

    Biology: Investigated for its antibacterial properties and mechanisms of resistance.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and in the study of drug delivery systems.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

    Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Ciprofloxacin: Known for its broad-spectrum activity and used in various infections.

    Ofloxacin: Similar in structure but with different pharmacokinetic properties.

Uniqueness: 1-Ethyl-6-fluoro-4-oxo-7-(4-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which may confer different pharmacological properties, such as improved efficacy against certain bacterial strains or reduced side effects.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H22F4N4O3S

Molecular Weight

522.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C24H22F4N4O3S/c1-2-30-13-17(22(34)35)21(33)16-11-18(25)20(12-19(16)30)31-6-8-32(9-7-31)23(36)29-15-5-3-4-14(10-15)24(26,27)28/h3-5,10-13H,2,6-9H2,1H3,(H,29,36)(H,34,35)

InChI Key

NVVFYXZOZIFYAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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